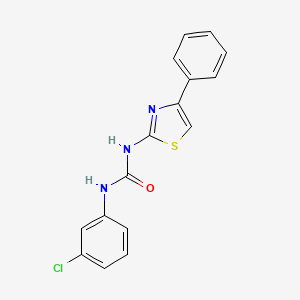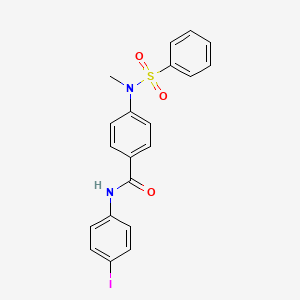![molecular formula C30H30N4O2 B11659227 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide)](/img/structure/B11659227.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide): is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Formation of Amide Bonds: The final step involves the formation of amide bonds by reacting the intermediate compound with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide)
- N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide)
Uniqueness
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide) is unique due to its specific structural features, such as the combination of a pyrimidine ring with phenyl groups and amide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H30N4O2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-methyl-N-[4-[6-[4-(2-methylpropanoylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H30N4O2/c1-19(2)29(35)31-24-14-10-21(11-15-24)26-18-27(34-28(33-26)23-8-6-5-7-9-23)22-12-16-25(17-13-22)32-30(36)20(3)4/h5-20H,1-4H3,(H,31,35)(H,32,36) |
InChI Key |
RWARHDGRKNUXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11659148.png)
![4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11659154.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659164.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11659166.png)
![N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11659173.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one](/img/structure/B11659178.png)
![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11659189.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659194.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B11659197.png)



![3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11659240.png)
![6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659243.png)
